Alicapistat - 1254698-46-8

Alicapistat

Catalog Number: EVT-259469
CAS Number: 1254698-46-8
Molecular Formula: C25H27N3O4
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alicapistat, also known as ABT-957, is an inhibitor of the calcium-dependent cysteine protease calpain for potential use in the treatment of Alzheimer's disease (AD).
Classification
  • Drug Type: Small molecule inhibitor
  • Target: Calpain-1 (CAPN1) and Calpain-2 (CAPN2)
  • Therapeutic Areas: Nervous system diseases, specifically Alzheimer's disease and mild cognitive impairment .
Synthesis Analysis

The synthesis of alicapistat involves a multistep process that optimizes the production of α-ketoamide peptidomimetic inhibitors. Initial steps include the conversion of protected amino acids into Weinreb amides, followed by reductions and transformations to yield the desired α-ketoamide structure.

Methods

  1. Starting Materials: The synthesis begins with either D- or L-N-tert-butoxycarbonyl-phenylalanine.
  2. Formation of Weinreb Amide: The amino acid is treated with N,O-dimethylhydroxylamine and EDCI to form the Weinreb amide.
  3. Reduction: Lithium aluminum hydride is used to reduce the amide to an aldehyde.
  4. Cyanohydrin Formation: The aldehyde undergoes a reaction with sodium bisulfite followed by sodium cyanide to form a cyanohydrin.
  5. Hydrolysis and Coupling: Acid-catalyzed hydrolysis produces an α-hydroxy-β-amino acid, which is then coupled with various amines to yield amides with high yields (47-72%) .
Molecular Structure Analysis

Alicapistat has a molecular formula of C25H27N3O4C_{25}H_{27}N_{3}O_{4}. Its structure includes multiple functional groups that contribute to its activity as a calpain inhibitor.

Structure Data

  • InChIKey: MMLDHJRGTZHNHV-BPGUCPLFSA-N
  • CAS Registry Number: 1254698-46-8

The compound's design allows for selective inhibition of calpain enzymes while minimizing interactions with other proteases such as papain and cathepsins B and K .

Chemical Reactions Analysis

Alicapistat participates in several chemical reactions during its synthesis, particularly involving oxidation and coupling reactions.

Technical Details

  1. Oxidation Steps: Various oxidation methods were tested, including Pfitzner–Moffat oxidation and Dess-Martin oxidation protocols. The most effective method was found to be using Dess-Martin periodinane in dichloromethane and acetonitrile, optimizing yields by adding small amounts of water .
  2. Coupling Reactions: The final steps involve coupling the α-hydroxy-β-amino acid with different amines to create the desired amide products.
Mechanism of Action

Alicapistat exerts its pharmacological effects by inhibiting calpain enzymes, which are calcium-dependent cysteine proteases involved in cellular signaling pathways related to neurodegeneration.

Process

  1. Calpain Activation: Calpains are activated by intracellular calcium levels; calpain-1 is activated at micromolar concentrations, while calpain-2 requires higher levels.
  2. Inhibition Effects: By inhibiting these enzymes, alicapistat aims to prevent pathological processes associated with neurodegeneration, such as tau hyperphosphorylation and amyloid-beta formation .
Physical and Chemical Properties Analysis

Alicapistat possesses distinct physical and chemical properties that influence its behavior as a drug candidate.

Physical Properties

  • Appearance: Typically appears as a solid compound in crystalline form.

Chemical Properties

  • Solubility: Solubility characteristics are critical for its bioavailability; specific data on solubility were not detailed in the sources but are essential for formulation development.

Relevant Data

The pharmacokinetics of alicapistat have been studied in Phase 1 trials, assessing its safety, tolerability, and pharmacodynamics .

Applications

Alicapistat has been primarily investigated for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease and mild cognitive impairment.

Scientific Uses

  1. Neurodegenerative Disease Research: As a selective calpain inhibitor, alicapistat has been explored for its ability to mitigate cognitive decline associated with Alzheimer's disease.
  2. Pharmacological Studies: Its mechanism provides insights into calpain-related pathologies, potentially guiding future therapeutic strategies against neurodegeneration .
Introduction to Calpain Inhibition in Neurodegenerative Pathology

Calpain Isoforms and Their Pathophysiological Roles in Alzheimer’s Disease

Calpains constitute a family of calcium-dependent cysteine proteases, with calpain-1 (μ-calpain) and calpain-2 (m-calpain) representing the predominant isoforms in the central nervous system. These isoforms exhibit remarkable functional dichotomy despite sharing >70% structural homology. Calpain-1 activates at micromolar calcium concentrations and serves essential neuroprotective functions, including facilitation of long-term potentiation (LTP), synaptic plasticity, and learning mechanisms. Conversely, calpain-2 requires near-millimolar calcium concentrations for activation and drives neurodegenerative pathways through multiple mechanisms [1] [5] [8].

In Alzheimer's disease (AD), calcium homeostasis becomes profoundly dysregulated due to age-related loss of regulatory proteins (e.g., calbindin) and pathological phosphorylation of ryanodine receptors (pRyR2), which promote calcium leakage from the smooth endoplasmic reticulum. This calcium dysregulation creates conditions favoring sustained calpain-2 activation. Crucially, calpain-2 co-localizes with neurofibrillary tangles and mediates tau hyperphosphorylation through cleavage-mediated activation of kinases GSK3β and cdk5. Additionally, calpain-2 stimulates amyloid-beta (Aβ) production and triggers autophagic degeneration, establishing it as a key driver of AD pathogenesis [1] [2]. Both isoforms are elevated in AD brains, but only calpain-2 demonstrates pathological association with core disease lesions.

Table 1: Calpain Isoforms in Alzheimer's Disease Pathophysiology

IsoformActivation ThresholdPrimary FunctionsPathophysiological Role in AD
Calpain-1Micromolar Ca²⁺ (~μM)Neuroprotective, LTP induction, synaptic plasticityElevated but not directly associated with pathology
Calpain-2Millimolar Ca²⁺ (~mM)Neurodegenerative, limits plasticity, pro-death signalingDrives tau hyperphosphorylation, Aβ formation, autophagic degeneration, NFT association

Rationale for Selective Calpain-1/2 Inhibition as a Therapeutic Strategy

The functional antagonism between calpain isoforms presents a compelling therapeutic rationale: selective inhibition of calpain-2 could mitigate neurodegenerative processes while preserving calpain-1-mediated neuroprotection. This strategy addresses several limitations of current AD therapeutics:

Calpain-2 inhibition targets upstream pathogenic cascades, including tau phosphorylation and Aβ generation, unlike amyloid-targeting monoclonal antibodies (e.g., aducanumab, lecanemab) that remove existing plaques but show limited disease arrest. Calpain-2 acts as a convergence point for multiple AD pathways, cleaving and activating:

  • Kinases (GSK3β, cdk5) that hyperphosphorylate tau
  • Phosphatase (PTEN) to enhance mTOR-driven protein synthesis
  • Substrates promoting amyloid precursor protein (APP) processing toward Aβ formation [1] [7]

Preclinical validation emerged from studies showing that genetic ablation of calpain-2 or treatment with selective calpain-2 inhibitors reduced neurodegeneration in models of traumatic brain injury and AD. Furthermore, calpain inhibition potentially offers broader neuroprotection than neurotransmitter-focused agents (e.g., acetylcholinesterase inhibitors) by targeting the underlying cellular degeneration rather than symptomatic neurotransmission deficits [2] [7]. This approach represents a shift toward disease-modifying strategies aimed at early intervention before irreversible neuronal damage occurs.

Alicapistat: Positioning Within the Calpain Inhibitor Development Landscape

Alicapistat (ABT-957) emerged from systematic optimization of 1-benzyl-5-oxopyrrolidine-2-carboxamides, designed to overcome metabolic liabilities (particularly carbonyl reduction) prevalent in earlier ketoamide-based calpain inhibitors. It exhibits balanced inhibitory activity against both human calpain-1 (IC₅₀ = 395 nM) and calpain-2, with enhanced metabolic stability and favorable pharmacokinetic properties across species. The compound demonstrated oral bioavailability exceeding 80% in rodents and dogs, though moderate (14%) in non-human primates [3] [10].

Alicapistat's preclinical profile positioned it as a clinical candidate for Alzheimer's disease:

  • Prevention of Aβ oligomer-induced synaptic dysfunction (100 nM)
  • Protection against NMDA-induced neurodegeneration in hippocampal slice cultures (385 nM)
  • Mitigation of metabolic liabilities through structural refinements in the P1' extension region [3] [10]

Despite promising preclinical data, alicapistat entered but did not progress beyond Phase I clinical development. Phase I studies in healthy young, elderly subjects, and mild-to-moderate AD patients evaluated pharmacokinetics and pharmacodynamics, including sleep parameters (particularly REM) as indicators of CNS penetration. Unlike the active control donepezil (an acetylcholinesterase inhibitor that affects REM sleep), alicapistat (400–800 mg twice daily) showed no detectable effects on sleep architecture, suggesting inadequate CNS concentrations failed to achieve meaningful target engagement [4] [6]. AbbVie terminated development in 2016 due to insufficient target engagement based on preclinical-to-clinical translation challenges [6].

Table 2: Alicapistat Developmental Milestones and Properties

Development PhaseKey FindingsSignificance/Outcome
Chemical Optimization1-Benzyl-5-oxopyrrolidine-2-carboxamide scaffold; mitigated carbonyl reductionEnhanced metabolic stability vs. prior ketoamide inhibitors
In Vitro ProfileIC₅₀ = 395 nM (calpain-1); prevented Aβ synaptic deficits (100 nM)Target engagement in cellular models
Preclinical PKHigh oral bioavailability (>80% rodents/dogs; 14% monkeys); species-dependent clearancePromising systemic exposure but variable CNS penetration
Phase I Clinical TrialsNo effect on REM sleep; no dose-limiting toxicities; CSF concentrations 9-21 nMInsufficient CNS exposure for calpain inhibition (below IC₅₀); development terminated

Properties

CAS Number

1254698-46-8

Product Name

Alicapistat

IUPAC Name

(2R)-1-benzyl-N-[4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C25H27N3O4/c29-22-14-13-21(28(22)16-18-9-5-2-6-10-18)24(31)27-20(15-17-7-3-1-4-8-17)23(30)25(32)26-19-11-12-19/h1-10,19-21H,11-16H2,(H,26,32)(H,27,31)/t20?,21-/m1/s1

InChI Key

MMLDHJRGTZHNHV-BPGUCPLFSA-N

SMILES

C1CC1NC(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3CC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

ABT-957; ABT 957; ABT957; Alicapistat

Canonical SMILES

C1CC1NC(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3CC4=CC=CC=C4

Isomeric SMILES

C1CC(=O)N([C@H]1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NC3CC3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.